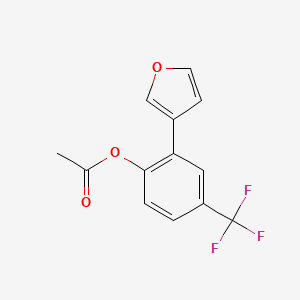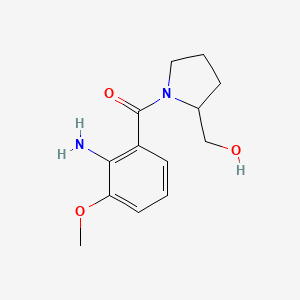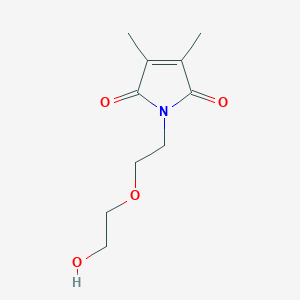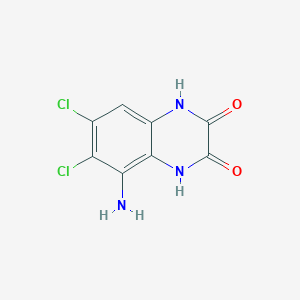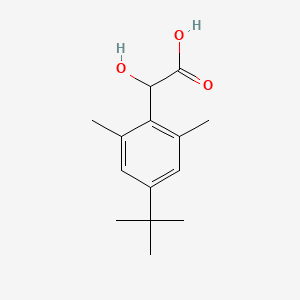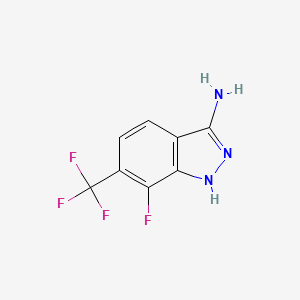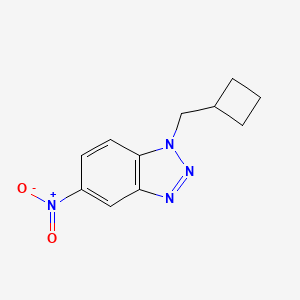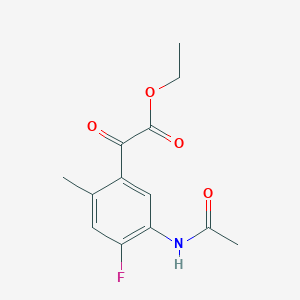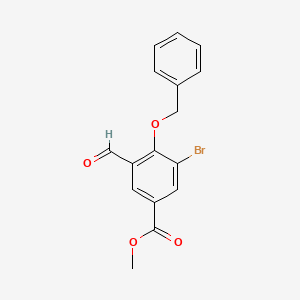
methyl 4-benzyloxy-3-bromo-5-formylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 4-benzyloxy-3-bromo-5-formylbenzoate is an organic compound with a complex structure that includes a benzyloxy group, a bromine atom, and a formyl group attached to a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-benzyloxy-3-bromo-5-formylbenzoate typically involves multiple steps, starting from commercially available precursorsThe formyl group is then introduced via a Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reactive intermediates.
Análisis De Reacciones Químicas
Types of Reactions
methyl 4-benzyloxy-3-bromo-5-formylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The benzyloxy group can participate in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Methyl 4-benzyloxy-3-bromo-5-carboxy-benzoate.
Reduction: Methyl 4-benzyloxy-3-bromo-5-hydroxymethyl-benzoate.
Aplicaciones Científicas De Investigación
methyl 4-benzyloxy-3-bromo-5-formylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biochemical probes.
Medicine: Investigated for its potential as a building block in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action for methyl 4-benzyloxy-3-bromo-5-formylbenzoate depends on its specific application. In chemical reactions, it acts as a versatile intermediate that can undergo various transformations. The molecular targets and pathways involved would vary based on the specific reactions and conditions employed .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-benzyloxy-3-bromo-benzoate: Lacks the formyl group, making it less reactive in certain transformations.
Methyl 4-benzyloxy-5-formyl-benzoate: Lacks the bromine atom, affecting its reactivity in substitution reactions.
Methyl 4-benzyloxy-3-formyl-benzoate: Lacks the bromine atom, similar to the previous compound.
Uniqueness
methyl 4-benzyloxy-3-bromo-5-formylbenzoate is unique due to the presence of both the bromine and formyl groups, which provide a combination of reactivity and versatility in synthetic applications. This makes it a valuable intermediate for the synthesis of complex organic molecules.
Propiedades
Fórmula molecular |
C16H13BrO4 |
|---|---|
Peso molecular |
349.17 g/mol |
Nombre IUPAC |
methyl 3-bromo-5-formyl-4-phenylmethoxybenzoate |
InChI |
InChI=1S/C16H13BrO4/c1-20-16(19)12-7-13(9-18)15(14(17)8-12)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Clave InChI |
AVJZGAPXXLFZJX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Morpholin-4-yl-[1,6]naphthyridin-8-ol hydrochloride](/img/structure/B8357576.png)
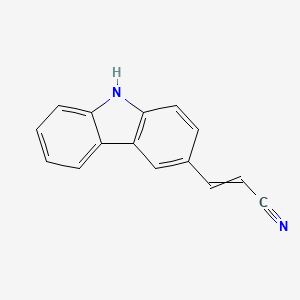
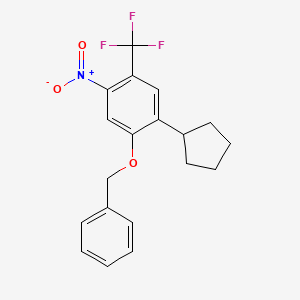
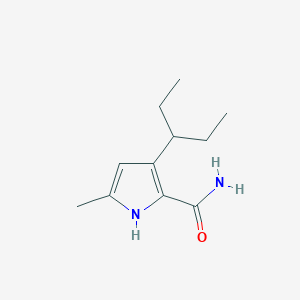
![2-(Bromomethyl)-2-[4-(3-chlorophenoxy)phenyl]-4-ethyl-1,3-dioxolane](/img/structure/B8357596.png)
![5,6,7,8-Tetrahydropyrrolo[1,2-a]pyridine-1,8-dicarboxylic acid](/img/structure/B8357603.png)
